molecular formula C6H9BrN2O B13925919 4-Bromo-1-ethyl-1H-imidazole-2-methanol

4-Bromo-1-ethyl-1H-imidazole-2-methanol

Cat. No.: B13925919
M. Wt: 205.05 g/mol
InChI Key: QGCSOOMHQQSEAX-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-imidazole-2-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a hydroxymethyl group at the 2nd position

Preparation Methods

The synthesis of 4-Bromo-1-ethyl-1H-imidazole-2-methanol can be achieved through several routes. One common method involves the bromination of 1-ethyl-1H-imidazole-2-methanol. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction mixture is stirred at room temperature for a few hours, followed by the addition of ice water to precipitate the product .

Industrial production methods often focus on scalability and cost-effectiveness. A scalable method involves the selective bromination of 1-ethyl-1H-imidazole-2-methanol using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-1-ethyl-1H-imidazole-2-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to 4-bromo-1-ethyl-1H-imidazole using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-1-ethyl-1H-imidazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-imidazole-2-methanol is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Bromo-1-ethyl-1H-imidazole-2-methanol can be compared to other imidazole derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

(4-bromo-1-ethylimidazol-2-yl)methanol

InChI

InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)8-6(9)4-10/h3,10H,2,4H2,1H3

InChI Key

QGCSOOMHQQSEAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1CO)Br

Origin of Product

United States

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